molecular formula C7H7ClN2OS B2439566 4-(Furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034365-32-5

4-(Furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2439566
CAS No.: 2034365-32-5
M. Wt: 202.66
InChI Key: VNMFRCMDOPHQAV-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)thiazol-2-amine hydrochloride is a heterocyclic compound that features both a furan and a thiazole ring in its structure

Mechanism of Action

Target of Action

Compounds with thiazole and furan moieties have been found to exhibit diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and antitumor drugs . Similarly, furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Thiazole derivatives have been found to act as effective corrosion inhibitors , suggesting they may interact with their targets to prevent or slow down certain reactions. Furan derivatives have also been found to exhibit antibacterial activity , suggesting they may interact with bacterial cells to inhibit their growth or survival.

Biochemical Pathways

Thiazole derivatives have been found in many biologically active compounds that affect various biochemical pathways . For instance, thiazoles are found in Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether may influence its absorption and distribution in the body.

Result of Action

Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, furan derivatives have been found to exhibit anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .

Action Environment

The effectiveness of thiazole derivatives as corrosion inhibitors suggests they may be influenced by environmental factors such as the presence of certain ions or the ph of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)thiazol-2-amine hydrochloride typically involves the reaction of furan derivatives with thiazole precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-furancarboxaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-(Furan-3-yl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-3-yl)thiazol-2-amine hydrochloride is unique due to the combination of furan and thiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system can enhance its reactivity and potential as a therapeutic agent compared to simpler thiazole or furan derivatives .

Properties

IUPAC Name

4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c8-7-9-6(4-11-7)5-1-2-10-3-5;/h1-4H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFRCMDOPHQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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